(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 877171-11-4
VCID: VC5429930
InChI: InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)/t6-/m0/s1
SMILES: CC(C1=CC2=C(C=C1)OCO2)C(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.186

(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid

CAS No.: 877171-11-4

Cat. No.: VC5429930

Molecular Formula: C10H10O4

Molecular Weight: 194.186

* For research use only. Not for human or veterinary use.

(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid - 877171-11-4

Specification

CAS No. 877171-11-4
Molecular Formula C10H10O4
Molecular Weight 194.186
IUPAC Name (2S)-2-(1,3-benzodioxol-5-yl)propanoic acid
Standard InChI InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)/t6-/m0/s1
Standard InChI Key VUNWUTPFVAAMOC-LURJTMIESA-N
SMILES CC(C1=CC2=C(C=C1)OCO2)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features:

  • A benzodioxole ring (1,3-benzodioxol-5-yl group) fused to a propanoic acid chain.

  • A chiral center at the α-carbon, conferring stereospecificity .

  • An amino group (-NH₂) and a carboxylic acid group (-COOH), typical of α-amino acids.

The SMILES notation for the S-enantiomer is C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N, highlighting the stereochemistry .

Physicochemical Data

PropertyValueSource
Molecular Weight209.20 g/mol
Melting PointNot reported-
Solubility (Water)Soluble with sonication
Storage Conditions-20°C to -80°C (desiccated)
Hydrochloride Salt245.66 g/mol (CAS 77141-01-6)

The hydrochloride salt form enhances solubility for experimental use, with a stock solution preparation guideline of 4.07 mL for 1 mM concentration .

Synthesis and Enantioselective Production

Classical Synthetic Routes

A reported method involves:

  • Acetal Formation: Reacting catechol derivatives with methylene donors (e.g., CH₂Cl₂) in the presence of Cs₂CO₃ .

  • Amination: Introducing the amino group via Strecker synthesis or reductive amination .

  • Resolution: Chiral chromatography or enzymatic resolution to isolate the S-enantiomer .

Catalytic Asymmetric Synthesis

Recent advances employ iron-catalyzed 1,3-nitrogen migration for high enantioselectivity (up to 98% ee) :

  • Substrate: Azanyl esters (RCO₂NHBoc) derived from benzo[d] dioxol-5-ylpropanoic acid.

  • Catalyst: Tetradentate bis-benzimidazole iron complexes (e.g., (R,R)-FeBIPF₂).

  • Conditions: -50°C in 1,2-dichlorobenzene/CHCl₃, yielding 98% NMR purity .

Table 1: Optimization of Iron-Catalyzed Synthesis

EntryCatalyst ModifierYield (%)ee (%)
1H9890
2tBu6275
7F8592

Biochemical Applications and Mechanisms

Enzyme Inhibition and Antioxidant Activity

The compound’s benzodioxole moiety enables interactions with oxidative enzymes:

  • Horseradish Peroxidase (HRP) Inhibition: A methoxy-substituted analog showed 45% HRP inhibition at 10 μM, attributed to radical scavenging .

  • ROS Scavenging: Reduced reactive oxygen species (ROS) in cellular models by 60% at 50 μM .

Pharmacological and Industrial Relevance

Drug Design Scaffold

The compound serves as a precursor for:

  • Peptidomimetics: Incorporation into peptides to enhance blood-brain barrier penetration .

  • Small-Molecule Inhibitors: Functionalization for kinase or protease targeting .

ParameterSpecification
GHS Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation

Stability Considerations

  • Degradation: Susceptible to oxidation; store under inert gas .

  • Solution Stability: 1 month at -20°C, 6 months at -80°C .

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